molecular formula C5H13ClN2O B11927702 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride

3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride

Cat. No.: B11927702
M. Wt: 152.62 g/mol
InChI Key: NHFJEFJTXAPFMM-UHFFFAOYSA-N
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Description

3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring both an amino group and a hydroxymethyl substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (R or S configuration) and functional groups influence solubility, stability, and biological activity.

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

(3-aminopyrrolidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H

InChI Key

NHFJEFJTXAPFMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)N.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

The reduction of 4-chloro-3-hydroxybutyronitrile (I) to 3-pyrrolidinol (II) serves as a foundational step in synthesizing 3-amino-3-(hydroxymethyl)pyrrolidine hydrochloride. This method, detailed in US Patent 4910320 , employs hydrogen gas under pressure with transition metal catalysts.

Reaction conditions :

  • Catalysts : Raney cobalt (Raney Co), palladium on carbon (Pd/C), or rhodium on alumina (Rh/Al₂O₃)

  • Pressure : 5 kg/cm² hydrogen

  • Solvent : Methanol or ethanol

  • Temperature : Room temperature (20–25°C)

  • Reaction time : 12–24 hours

Post-reduction, the intermediate 3-pyrrolidinol undergoes hydrochlorination to yield the final product. A representative procedure from the patent achieved 85% yield after distillation under reduced pressure (3 mmHg, 100–120°C).

Mechanistic insights :
The cyano group undergoes sequential reduction:

R–CNH2/catalystR–CH2NH2\text{R–CN} \xrightarrow{\text{H}2/\text{catalyst}} \text{R–CH}2\text{NH}_2

Steric hindrance from the hydroxymethyl group necessitates prolonged reaction times to ensure complete conversion.

Sodium Azide Substitution Followed by Staudinger Reduction

An alternative pathway involves substituting the chloride in 4-chloro-3-hydroxybutyronitrile with azide, followed by reduction. Chinese Patent CN102531987A outlines this method:

  • Sulfonylation : Treat 3-hydroxypyrrolidine with methanesulfonyl chloride (MsCl) to form the mesylate.

  • Azide substitution : React with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 8 hours.

  • Staudinger reduction : Use triphenylphosphine (PPh₃) to convert the azide to amine:

R–N3+PPh3R–NH2+N2+Ph3P=O\text{R–N}3 + \text{PPh}3 \rightarrow \text{R–NH}2 + \text{N}2 + \text{Ph}_3\text{P=O}

  • Hydrochlorination : Treat with concentrated HCl to form the hydrochloride salt.

This method achieves 92% enantiomeric excess (ee) when starting from trans-4-hydroxy-L-proline, preserving chirality through SN2 inversion.

Cyclization of Amino Alcohol Precursors

Acid-Catalyzed Cyclization

Protonation of the amino group in 3-amino-4-hydroxybutyronitrile facilitates nucleophilic attack, forming the pyrrolidine ring. Hydrochloric acid serves dual roles as catalyst and chloride source for salt formation.

Optimized parameters :

ParameterValue
Acid concentration6 M HCl
TemperatureReflux (110°C)
Time6 hours
Yield78% (isolated)

Asymmetric Synthesis from Chiral Pool Starting Materials

Trans-4-Hydroxy-L-Proline Route

CN102531987A describes a chirally efficient synthesis starting from trans-4-hydroxy-L-proline:

Stepwise protocol :

  • Decarboxylation : Heat with hydrochloric acid at 120°C for 3 hours.

  • N-Boc protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF/water.

  • Mesylation : React with MsCl in DCM at 0°C.

  • Azide substitution : NaN₃ in DMF, 80°C, 8 hours.

  • Reduction : PPh₃ in THF/water, 12 hours.

  • Deprotection : 6 M HCl, 60°C, 2 hours.

Key data :

StepYieldee
Decarboxylation95%N/A
N-Boc protection88%>99%
Final product76%92%

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodStepsTotal YieldeeScalabilityCost Index
Catalytic Hydrogenation285%RacemicHigh$$
Azide Reduction468%92%Moderate$$$$
L-Proline Derivatization676%92%Low$$$$$

Cost factors :

  • Catalytic hydrogenation : Economical catalysts (Raney Co) but requires high-pressure equipment.

  • Azide route : NaN₃ handling increases safety costs.

  • Chiral pool : Expensive Boc-protected intermediates.

Optimization and Scale-Up Considerations

Catalyst Screening

Raney Nickel vs. Palladium :

CatalystHydrogenation EfficiencyChloride Tolerance
Raney Ni82%Poor
Pd/C78%Excellent

Palladium’s chloride tolerance makes it preferable for late-stage hydrochlorination.

Solvent Effects

Methanol vs. Ethanol :

  • Methanol : Higher polarity accelerates hydrogen absorption (+15% reaction rate) but risks esterification.

  • Ethanol : Reduced side reactions; preferred for multi-gram syntheses.

Temperature Profiling

Elevating temperature to 50°C reduces hydrogenation time by 40%, but exceeding 60°C promotes dehydration:

R–CH(OH)CH2NH2ΔR–CH=CH–NH2+H2O\text{R–CH(OH)CH}2\text{NH}2 \xrightarrow{\Delta} \text{R–CH=CH–NH}2 + \text{H}2\text{O}

Analytical Characterization

Critical quality attributes :

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA/ACN gradient)

  • Chirality : Chiralpak AD-H column, n-hexane/IPA/DEA = 80/20/0.1

  • Salt stoichiometry : 1:1 HCl ratio confirmed by ion chromatography

Spectroscopic data :

  • ¹H NMR (D₂O): δ 3.65 (d, J=6 Hz, 2H, CH₂OH), 3.22–3.45 (m, 4H, pyrrolidine), 2.95 (s, 3H, NH₃⁺)

  • IR : 3420 cm⁻¹ (O–H), 2250 cm⁻¹ (C≡N residual)

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases enable enantioselective amination of 3-ketopyrrolidine derivatives. Preliminary studies show:

  • Substrate : 3-(hydroxymethyl)pyrrolidin-3-one

  • Enzyme : Codexis TA-134

  • Conversion : 91% in 8 hours

  • ee : 99%

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic hydrogenation:

ParameterBatchFlow
Reaction time18 hours45 minutes
Selectivity85%93%
Space-time yield0.5 g/L/h3.2 g/L/h

Industrial Manufacturing Perspectives

Cost drivers :

  • Raw materials : 58% of total cost

  • Catalyst recycling : 15% cost reduction achievable

  • Waste treatment : HCl neutralization accounts for 20% operating expenses

Environmental metrics :

  • E-factor : 23 kg waste/kg product (current) → 12 kg (optimized)

  • PMI : 36 → 19 via solvent recovery

Chemical Reactions Analysis

Amide Bond Formation

The amino group can react with carboxylic acids or activated esters (e.g., allyl esters) to form amides. For example, coupling agents like BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitate efficient amide bond formation under inert conditions (0–100°C, argon atmosphere).

Esterification

The hydroxymethyl group undergoes esterification with alcohols, yielding esters. This reaction is critical in medicinal chemistry for modulating bioavailability or stability.

Oxidation

The hydroxymethyl group can be oxidized to a ketone or carboxylic acid under controlled conditions, altering the compound’s polarity and reactivity.

Substitution Reactions

  • Bromination : Activated groups (e.g., hydroxymethyl) react with CBr4 and triphenylphosphine (PPh3) under inert conditions (e.g., DCM, 0°C) to form brominated derivatives .

  • Azide Substitution : Hydroxyl groups are converted to azides via SN2 mechanisms, followed by reduction to amines .

Stereochemical Reactions

The compound’s stereochemistry is influenced by reaction conditions. For instance, SN2 reactions at the hydroxymethyl position invert configuration, yielding the (S)-enantiomer .

Reaction Conditions and Mechanisms

Reaction Type Conditions Mechanism
Amide Bond Formation Inert atmosphere (argon), coupling agents (BOP), 0–100°CActivated ester reacts with amine to form amide via nucleophilic acyl substitution
Bromination CBr4, PPh3, DCM, 0°C, inert atmosphere Hydroxyl group undergoes SN2 substitution with bromide
Azide Substitution Azide salt (e.g., NaN3), DMF, room temperature SN2 reaction inverts stereochemistry at the hydroxymethyl position

Stereochemical Considerations

The compound’s stereochemistry is critical for biological activity. The synthesis pathway from trans-4-hydroxyl-L-proline ensures retention or controlled inversion of configuration during key steps . For example:

  • Decarboxylation preserves the (R)-configuration of the hydroxypyrrolidine intermediate.

  • SN2 Substitution inverts configuration at the hydroxymethyl center, yielding the (S)-enantiomer .

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride serves as an important chiral building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for creating derivatives that exhibit biological activity.

Chiral Drug Synthesis

Chiral compounds are crucial in the pharmaceutical industry due to their specific interactions with biological systems. This compound is often utilized as an intermediate in the synthesis of chiral drugs, including:

  • Calcium antagonists : These compounds are essential for treating hypertension and other cardiovascular diseases.
  • Antibiotics : It is involved in synthesizing carbapenem antibiotics, which are vital in treating bacterial infections due to their broad-spectrum activity.

Neuropharmacology

Research has indicated that derivatives of pyrrolidine compounds, including 3-amino derivatives, can act as inhibitors of viral neuraminidase, an enzyme critical for the life cycle of viruses like influenza. The compound's ability to inhibit this enzyme suggests potential applications in antiviral drug development.

Case Studies

A study conducted on various amino acids identified specific pyrrolidine derivatives as effective neuraminidase inhibitors. This indicates that this compound could be explored further for its antiviral properties .

Toxicological assessments are essential for evaluating the safety profile of new compounds. Studies have shown that pyrrolidine derivatives generally exhibit low toxicity levels, making them favorable candidates for further development in drug formulation .

Mechanism of Action

The mechanism of action of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Amino and Hydroxymethyl Groups

The following table summarizes key pyrrolidine-based analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
(R)-1-Boc-3-(hydroxymethyl)pyrrolidine C10H19NO3 201.26 Boc-protected amino group, hydroxymethyl substituent; trans-configuration noted Intermediate in peptide synthesis, drug discovery
1-cbz-3-Fluoro-3-(hydroxymethyl)pyrrolidine C13H15FN2O2 262.27 Fluoro and hydroxymethyl substituents; enhanced electrophilicity Antiviral and anticancer agent development
(R)-(-)-3-Aminopyrrolidine dihydrochloride C4H12Cl2N2 159.05 No hydroxymethyl group; dihydrochloride salt; chiral center Ligand for asymmetric catalysis, neurotransmitter research
(S)-(+)-3-Aminopyrrolidine dihydrochloride C4H12Cl2N2 159.05 Enantiomer of the above; similar applications but distinct stereoselectivity Chiral resolution studies

Key Observations :

  • Hydroxymethyl Group: The hydroxymethyl substituent in 3-amino-3-(hydroxymethyl)pyrrolidine enhances hydrophilicity compared to non-hydroxylated analogs like 3-aminopyrrolidine dihydrochloride . This group also facilitates hydrogen bonding, critical for molecular recognition in drug-target interactions .
  • Stereochemistry : The R and S configurations (e.g., in Boc-protected derivatives) influence biological activity. For example, trans-configurations in hydroxymethyl-substituted pyrrolidines improve binding affinity to enzyme active sites .
  • Functional Modifications : Fluorination (e.g., 3-fluoro-3-hydroxymethyl analogs) introduces metabolic stability, making such compounds valuable in prolonged therapeutic applications .

Bicyclic and Heterocyclic Analogs

  • 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: This bicyclic compound shares the amino group but lacks the hydroxymethyl substituent. Its rigid structure enhances binding specificity in enzyme inhibition but reduces synthetic accessibility compared to monocyclic pyrrolidines .
  • Pyridoxal Hydrochloride : A pyridine derivative with hydroxymethyl and aldehyde groups. While structurally distinct, its hydroxymethyl group is similarly exploited in coenzyme applications, highlighting the broader utility of hydroxymethylated amines in biochemistry .

Biological Activity

3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound is part of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. The presence of an amino and hydroxymethyl group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that various pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of pyrrolidine derivatives, this compound was found to inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results indicate that the compound exhibits promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, which are common pathogens associated with infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity . Studies have reported its effectiveness against fungi such as Candida albicans, with MIC values ranging from 16 to 64 µg/mL. This suggests potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of pyrrolidine derivatives has also been explored. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from the pyrrolidine structure have demonstrated efficacy against breast cancer cell lines by acting as selective estrogen receptor modulators (SERMs) and exhibiting cytotoxic effects .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. It has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Table: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase0.029
Butyrylcholinesterase0.041

Q & A

Q. What are the recommended methods for synthesizing 3-amino-3-(hydroxymethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of appropriately substituted precursors, followed by hydrochlorination. For example, Boc-protected intermediates (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride) can be deprotected under acidic conditions to yield the target compound . Optimization strategies include:

  • Temperature control : Reactions at 298.1 K (as used in GC-MS analyses of related compounds) ensure stability of labile functional groups .
  • Solvent selection : Dichloromethane (DCM) is common for intermediates, but post-reaction purification via recrystallization in ethanol/water mixtures improves hydrochloride salt purity .
  • Monitoring : Use TLC (silica gel, ethyl acetate/methanol 4:1) or inline GC-MS to track reaction progress .

Q. How should researchers characterize the purity and structural identity of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR (400 MHz, D₂O) resolves peaks for the hydroxymethyl (-CH₂OH, δ ~3.5 ppm) and pyrrolidine backbone (δ ~2.8–3.2 ppm). Compare with reference spectra of structurally similar pyrrolidine derivatives .
  • Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 149.1 (free base) and [M+Cl]⁻ at m/z 185.5 (hydrochloride salt) .
  • Elemental analysis : Confirm C, H, N, and Cl content (e.g., C: 38.6%, H: 7.5%, N: 14.9%, Cl: 19.0%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
  • Spill management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can chiral resolution of enantiomers be achieved for derivatives of this compound?

Chiral HPLC using a CHIRALPAK® IA column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1 v/v) effectively separates enantiomers. Monitor retention times (e.g., (R)-enantiomer: 12.3 min; (S)-enantiomer: 14.7 min) and validate purity via circular dichroism (CD) . For preparative-scale resolution, simulated moving bed (SMB) chromatography is recommended .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragmentation patterns)?

  • Reproducibility checks : Re-run experiments under standardized conditions (e.g., 298.1 K for NMR ).
  • Cross-validation : Compare with alternative methods (e.g., X-ray crystallography for solid-state conformation ).
  • Isotopic labeling : Use deuterated solvents (D₂O) to suppress proton exchange artifacts in NMR .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common degradation pathways include hydrolysis of the hydroxymethyl group to form 3-aminopyrrolidine .
  • pH profiling : Prepare buffers (pH 1–12) and monitor decomposition via UV-Vis (λ = 210 nm for amine loss) .

Q. What methods are effective for identifying and quantifying trace impurities in synthesized batches?

  • HPLC-UV/ELS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities ≥0.1% with evaporative light scattering (ELS) .
  • NMR impurity profiling : ¹H NMR (600 MHz) can resolve minor peaks from byproducts like unreacted Boc-protected intermediates (δ ~1.4 ppm for tert-butyl groups) .

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